REACTION_SMILES
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[CH2:4]([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[N:11]1[CH2:12][CH:13]([CH2:17][O:18][S:19]([c:20]2[cH:21][cH:22][c:23]([CH3:24])[cH:25][cH:26]2)(=[O:27])=[O:28])[O:14][CH2:15][CH2:16]1.[CH3:29][S:30](=[O:31])[CH3:32].[Na:1][C:2]#[N:3].[OH2:33]>>[C:2](#[N:3])[CH2:17][CH:13]1[CH2:12][N:11]([CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[CH2:16][CH2:15][O:14]1
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Name
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Cc1ccc(S(=O)(=O)OCC2CN(Cc3ccccc3)CCO2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OCC2CN(Cc3ccccc3)CCO2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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N#CCC1CN(Cc2ccccc2)CCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |